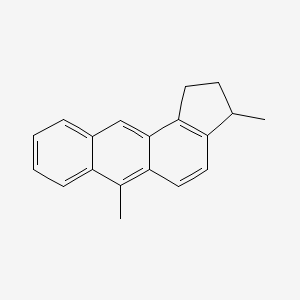
2,3-Dihydro-3,6-dimethyl-1H-cyclopenta(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene is a polycyclic aromatic hydrocarbon. This compound is characterized by its fused ring structure, which includes a cyclopentane ring fused to an anthracene moiety. The presence of methyl groups at positions 3 and 6 adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene can be achieved through various synthetic routes. One notable method involves the cyclization of appropriate precursors under specific conditions. For instance, a novel synthetic route was reported by Nakazaki et al., which involves the cyclization of 3,6-dimethyl-1,2-dihydro-1H-cyclopent[a]anthracene under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce halogens or other functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential toxicity is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Dimethyl-1,2-dihydro-1H-cyclopent[a]anthracene
- 6-Methyl-2,3-dihydro-1H-cyclopent[a]anthracene
Uniqueness
2,3-Dihydro-3,6-dimethyl-1H-cyclopent[a]anthracene is unique due to its specific substitution pattern and fused ring structure
Eigenschaften
CAS-Nummer |
63040-45-9 |
|---|---|
Molekularformel |
C19H18 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
3,6-dimethyl-2,3-dihydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C19H18/c1-12-7-8-18-15(12)9-10-17-13(2)16-6-4-3-5-14(16)11-19(17)18/h3-6,9-12H,7-8H2,1-2H3 |
InChI-Schlüssel |
FQLXHPIAVANCEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


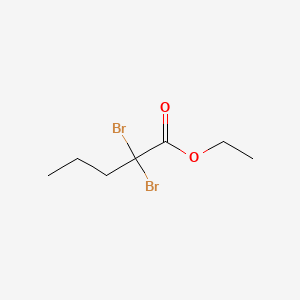
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)

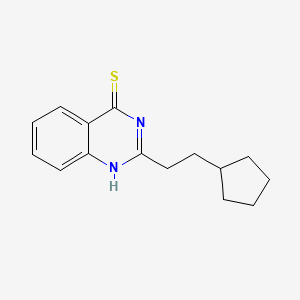
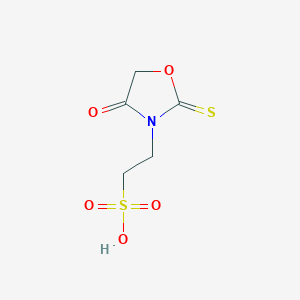
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
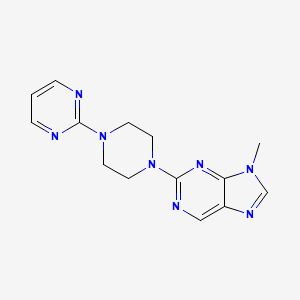
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
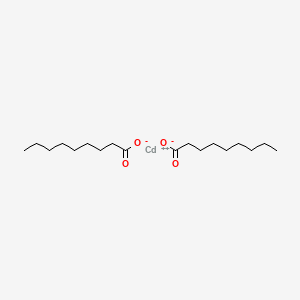
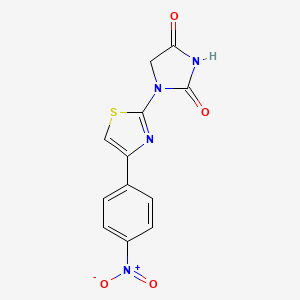

![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
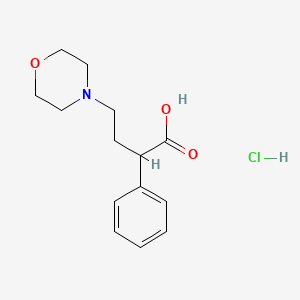
![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
